molecular formula C6H2Cl2IN3 B1394462 2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine CAS No. 928840-99-7

2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine

Cat. No. B1394462
CAS RN: 928840-99-7
M. Wt: 313.91 g/mol
InChI Key: RDDFXIAEFUSRKU-UHFFFAOYSA-N
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Description

2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine is a chemical compound with the CAS Number 928840-99-7 . It has a molecular weight of 313.91 . The compound is a powder at room temperature .


Synthesis Analysis

The synthesis of pyrrolo[3,2-d]pyrimidine derivatives, including 2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine, has been achieved using microwave technique . This approach is considered robust for the preparation of this type of pyrrolo[3,2-d]pyrimidine derivatives .


Molecular Structure Analysis

The InChI code for 2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine is 1S/C6H2Cl2IN3/c7-5-4-3(2(9)1-10-4)11-6(8)12-5/h1,10H . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine is a powder at room temperature . It has a melting point of 231-233°C .

Scientific Research Applications

DPP-IV Inhibition for Diabetes Management

2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine is used to prepare pyrrolo[3,2-d]pyrimidinone analogues, potent DPP-IV inhibitors. These inhibitors can effectively lower blood glucose without causing weight gain or hypoglycemia, achieving prolonged therapeutic control of blood glucose .

Pharmaceutical Intermediate

This compound serves as an intermediate in pharmaceutical research and development. It’s utilized in the synthesis of various pharmacologically active molecules .

Organic Synthesis

As an organic intermediate, it finds applications in organic synthesis, aiding in the creation of complex molecules for various scientific purposes .

Life Science Research

It is used in life science research, potentially contributing to advancements in biology and medicine .

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2IN3/c7-5-4-3(2(9)1-10-4)11-6(8)12-5/h1,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDDFXIAEFUSRKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)C(=NC(=N2)Cl)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90693344
Record name 2,4-Dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine

CAS RN

928840-99-7
Record name 2,4-Dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine
Reactant of Route 2
2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine
Reactant of Route 3
2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine
Reactant of Route 4
2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine
Reactant of Route 5
2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine
Reactant of Route 6
2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine

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